Home > Products > Screening Compounds P133085 > Methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Catalog Number: EVT-5312789
CAS Number:
Molecular Formula: C18H18BrNO3
Molecular Weight: 376.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • 1,4-dihydropyridine ring: likely adopts a flattened boat or distorted screw-boat conformation [, ].
  • Cyclohexenone ring: likely exists in an envelope conformation [, ].
  • Aryl substituent: the 3-bromophenyl group is likely positioned axially and nearly perpendicular to the plane of the 1,4-dihydropyridine ring [, ].
  • Carboxylate group: typically lies coplanar with the endocyclic double bond due to π-conjugation [].
Applications
  • Calcium channel modulation: Given the structural resemblance to other 1,4-DHPs known for their calcium channel blocking activities [], this compound could potentially be investigated for similar properties. This opens up avenues for exploring its use in conditions like hypertension and other cardiovascular diseases.

Methyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative characterized by its crystal structure, determined through X-ray diffraction analysis. []
  • Relevance: This compound shares the core 1,4-dihydropyridine and cyclohexanone ring structure with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The primary structural difference lies in the substituents on the phenyl ring (cyano vs. bromo) and the presence of additional methyl groups at the 7-position of the cyclohexanone ring. []

Methyl 2,7,7‐trimethyl‐4‐(3‐nitrophenyl)‐5‐oxo‐1,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate

  • Compound Description: This compound, also a 1,4-dihydropyridine derivative, has been studied for its conformational properties. Research indicates the 1,4-dihydropyridine and cyclohexanone rings adopt specific conformations, influencing the molecule's overall shape. []
  • Relevance: The structural similarity to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is evident in the shared core structure. The variations lie in the substituents on the phenyl ring (nitro vs. bromo) and the presence of additional methyl groups at the 7-position of the cyclohexanone ring. []

3-Acetyl-2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydro-5-quinolone

  • Compound Description: This 1,4-dihydropyridine derivative has been analyzed for its conformational properties, particularly the specific conformations adopted by the 1,4-dihydropyridine and cyclohexanone rings. []
  • Relevance: While this compound shares the core structure with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, it differs in the presence of an acetyl group at the 3-position instead of a methyl carboxylate group and the lack of a substituent on the phenyl ring. Additionally, it possesses methyl groups at the 7-position of the cyclohexanone ring. []

4-(Thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester

  • Compound Description: This 1,4-dihydropyridine derivative demonstrates metabolic activity. Structural studies have revealed a flattened boat conformation for the 1,4-dihydropyridine ring and an envelope conformation for the cyclohexenone ring. []

Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this 1,4-dihydropyridine derivative has been elucidated using X-ray diffraction techniques. []
  • Relevance: This compound is structurally similar to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, differing in the substituents on the phenyl ring. It possesses both a hydroxy and a nitro group at the 4- and 3-positions of the phenyl ring, respectively, compared to the single bromo substituent at the 3-position in the target compound. []

Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this compound, a 1,4-dihydropyridine derivative, has been determined by X-ray diffraction. []
  • Relevance: This compound is closely related to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the same core structure. The primary difference lies in the phenyl ring substituent, where a methoxy group replaces the bromine atom at the 3-position. []

Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative exhibits a flattened boat conformation for the dihydropyridine ring and an envelope conformation for the cyclohexenone ring, as determined by X-ray crystallography. []
  • Relevance: The structural similarity with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is evident in the shared core structure. The key variations lie in the presence of three methoxy substituents on the phenyl ring and an ethyl group instead of a methyl group in the carboxylate moiety. []

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: The crystal structure of this 1,4-dihydropyridine derivative has been determined by X-ray diffraction. []
  • Relevance: This compound and methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate are structurally similar, both possessing the 1,4-dihydropyridine and cyclohexanone ring system. The differences lie in the substituents and their positions. This compound has a nitro group at the 4-position of the phenyl ring and methyl groups at the 7-position of the cyclohexanone ring, while the target compound has a bromo substituent at the 3-position of the phenyl ring and no substituents at the 7-position. []

Methyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative's crystal structure has been established through X-ray diffraction analysis. []
  • Relevance: The compound shares the core structure with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Key differences are the isopropyl substituent at the 4-position of the phenyl ring, compared to a bromine at the 3-position in the target compound, and the additional methyl groups on the cyclohexanone ring. []

Methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative's crystal structure has been redetermined using X-ray diffraction methods to obtain more accurate structural information. []

Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this 1,4-dihydropyridine derivative has been determined using X-ray diffraction. []
  • Relevance: This compound is very similar to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The primary difference lies in the position of the bromine substituent on the phenyl ring (4-position vs. 3-position) and the presence of additional methyl groups at the 7-position of the cyclohexanone ring. []

Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this compound, a 1,4-dihydropyridine derivative, has been determined by X-ray diffraction methods. In the crystal structure, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming an infinite chain along the c axis. []
  • Relevance: This compound is closely related to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the same core structure. The primary difference lies in the phenyl ring substituent, where a methoxy group replaces the bromine atom at the 4-position. []

4-(4-Hydroxy-3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid methyl ester

  • Compound Description: This compound is a 1,4-dihydropyridine derivative whose crystal structure has been determined using X-ray diffraction techniques. []
  • Relevance: It shares the core structure with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The key structural variations are the presence of a hydroxy and a methoxy group at the 4- and 3-positions of the phenyl ring, respectively, compared to a single bromo substituent at the 3-position in the target compound, and the additional methyl groups at the 7-position of the cyclohexanone ring. []

Methyl 4-(3,5-ditrifluoromethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate — water (2/1)

  • Compound Description: This 1,4-dihydropyridine derivative has been characterized by X-ray diffraction, revealing its crystal structure. Notably, it exists as a hydrate, with water molecules incorporated into the crystal lattice. []
  • Relevance: Structurally, it shares the core framework of a 1,4-dihydropyridine ring fused to a cyclohexanone ring with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The differences lie in the presence of two trifluoromethyl groups at the 3- and 5-positions of the phenyl ring, in contrast to the single bromo substituent at the 3-position in the target compound, and the presence of additional methyl groups at the 7-position of the cyclohexanone ring. []

Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this 1,4-dihydropyridine derivative has been analyzed using X-ray diffraction methods. []

7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline

  • Compound Description: The crystal structure of this compound, a 1,4-dihydropyridine derivative, has been determined through X-ray diffraction analysis. []

Methyl 2‐methyl‐5‐oxo‐4‐p‐tolyl‐1,4,5,6,7,8‐hexa­hydro­quinoline‐3‐carboxylate

  • Compound Description: The title compound, C19H21NO3, was synthesized by the reaction of cyclo­hexane-1,3-dione, 4-methyl­benzaldehyde and methyl 3-amino­but-2-enoate in the presence of benzyl­triethyl­ammonium chloride in an aqueous medium. []
  • Relevance: This compound is closely related to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the same core structure. The primary difference lies in the phenyl ring substituent, where a methyl group replaces the bromine atom at the 4-position. []

Meth­yl 4-(3-chloro­phen­yl)-2,7,7-trimeth­yl-5-oxo-1,4,5,6,7,8-hexa­hydro­quinoline-3-carboxyl­ate

  • Compound Description: The title compound, C20H22ClNO3, was synthesized by the reaction of 3-chloro­benzaldehyde, 5,5-dimeth­yl-1,3-cyclo­hexane­dione and meth­yl 2-amino­crotonate in an ionic liquid medium. []
  • Relevance: This compound is very similar to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The primary difference lies in the halogen substituent on the phenyl ring (chloro vs. bromo) and the presence of additional methyl groups at the 7-position of the cyclohexanone ring. []

Methyl 2,7,7-trimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative has been characterized using X-ray crystallography, revealing its crystal structure and molecular conformation. []
  • Relevance: Structurally, it closely resembles methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the core structure of a 1,4-dihydropyridine ring fused to a cyclohexanone ring. The key differences lie in the replacement of the 3-bromophenyl group with a 3-methylthiophen-2-yl group and the presence of additional methyl substituents at the 7-position of the cyclohexanone ring. []

Methyl‐2,7,7‐trimethyl‐4‐(2‐nitro‐5‐chlorophenyl)‐5‐oxo‐l,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative has demonstrated significant calcium-antagonistic activity in a study investigating a series of hexahydroquinoline derivatives. This particular compound exhibited the highest activity among the tested compounds. []
  • Relevance: This compound shares the same core structure with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The differences lie in the substituents and their positions. It has nitro and chloro groups at the 2- and 5-positions of the phenyl ring, respectively, and methyl groups at the 7-position of the cyclohexanone ring. In contrast, the target compound has a single bromo substituent at the 3-position of the phenyl ring and no substituents at the 7-position. []

Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this 1,4-dihydropyridine derivative has been established through X-ray crystallography. []

Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative has potential for calcium modulatory activity. Its structure, determined by X-ray diffraction, reveals a shallow boat conformation for the 1,4-dihydropyridine ring. []
  • Relevance: It shares the core structural framework of a 1,4-dihydropyridine ring fused to a cyclohexanone ring with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The key differences are the presence of a chlorine atom and a nitro group at the 2- and 5-positions of the phenyl ring, respectively, compared to the bromo substituent at the 3-position in the target compound, and additional methyl groups at the 7-position of the cyclohexanone ring. []

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The title compound, C23H25BrN2O3, crystallizes with two independent molecules in the asymmetric unit (Z′ = 2) which differ in the twist of the 5-bromo-1H-indole ring with respect to the plane of the 4-methyl-1,4,5,6,7,8-hexahydroquinoline ring. []

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The title molecule, C24H28N2O3, the cyclohexene ring is in a sofa conformation and the 1,4-dihydropyridine ring is in a slight boat conformation. []

Methyl-2,7,7-trimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The molecular and crystal structure of this compound, C20H23NO3, has been determined using single-crystal X-ray diffraction. []
  • Relevance: This compound is structurally very similar to Methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The primary difference lies in the substituent on the phenyl ring. This compound has no substituent on the phenyl ring, while the target compound has a bromo substituent at the 3-position of the phenyl ring. Additionally, this compound has methyl groups at the 7-position of the cyclohexanone ring, while the target compound does not. []

Racemic Ethyl 4-(2-Fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative shows potential as a calcium modulator. Its structure, determined using X-ray diffraction, reveals a shallow boat conformation for the 1,4-dihydropyridine ring and a half-chair conformation for the quinoline ring. []

Methyl 2-methyl-5-oxo-4-(2-thienyl)-1,5,7,8,9,10-hexa­hydro-4H-pyrido­[2′,3′:3,4]­pyrrolo­[1,2-a][1,3]­diazepine-3-carboxyl­ate

  • Compound Description: The crystal structure of this compound, characterized by X-ray diffraction, shows infinite linear chains along the ac diagonal linked by N—H⋯O hydrogen bonds. []
  • Relevance: While sharing the core 1,4-dihydropyridine ring system with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, this compound incorporates a pyrrolodiazepine ring system and a thienyl group at the 4-position, making it structurally distinct. []

Properties

Product Name

Methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

IUPAC Name

methyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C18H18BrNO3/c1-10-15(18(22)23-2)16(11-5-3-6-12(19)9-11)17-13(20-10)7-4-8-14(17)21/h3,5-6,9,16,20H,4,7-8H2,1-2H3

InChI Key

ATOCIHLBILOHPL-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.